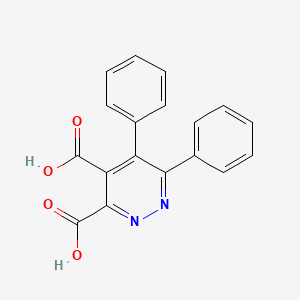

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dicarboxylic acid derivative with a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid typically involves the cyclization of appropriate precursors, often using hydrazine derivatives in the presence of solvents such as ethanol or methanol. The reaction conditions may require heating to facilitate cyclization. In industrial settings, continuous flow reactors are employed to ensure consistent product quality and yield.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction can be performed with sodium borohydride or lithium aluminum hydride.

- Substitution : Participates in substitution reactions with halogens or nucleophiles.

Chemistry

This compound serves as a reagent in organic synthesis and is a building block for more complex molecules. Its unique structure allows it to participate in various chemical transformations that are valuable in synthetic chemistry .

Biology

In biological research, this compound has been utilized to study protein interactions and functions. Its ability to bind to specific proteins makes it a useful tool in proteomics.

Material Science

The compound is also explored for its potential applications in materials science due to its unique electronic properties. It can be incorporated into polymers or used as a precursor for novel materials with specific functionalities .

Biological Activities

This compound exhibits notable biological activities:

- Antioxidant Properties : Studies have shown that derivatives of this compound can effectively scavenge free radicals, thereby preventing oxidative damage. For instance, antioxidant assays demonstrated comparable efficacy to standard antioxidants like vitamin C.

- Antimicrobial Activity : The presence of the carboxylic acid moiety enhances the interaction with microbial membranes, leading to increased biocidal activity against various bacteria and fungi .

Case Studies

- Antioxidant Efficacy :

- A study evaluated the antioxidant capacity of pyridazine derivatives using DPPH assays. Results indicated effective scavenging activity comparable to established antioxidants.

- Cancer Cell Line Studies :

Mecanismo De Acción

The mechanism of action of 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Diphenylpyridazine: Similar in structure but lacks the carboxylic acid groups.

5,6-Diphenyl-1,2,4-triazine: Contains a triazine ring instead of a pyridazine ring.

5,6-Diphenyl-3,4-pyridazinedicarboxamide: Similar structure but with amide groups instead of carboxylic acid groups.

Uniqueness

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Actividad Biológica

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features two phenyl groups attached to a pyridazine ring with two carboxylic acid functional groups. This unique structure endows the compound with diverse reactivity and biological properties.

1. Antioxidant Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit significant antioxidant properties. The DPPH radical scavenging assay has been commonly used to evaluate the antioxidant capacity of such compounds. For instance, studies have shown that similar compounds can effectively inhibit oxidative stress by scavenging free radicals, thereby protecting cellular components from damage .

2. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that pyridazine derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of mitochondrial pathways .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A375 (Melanoma) | 7.23 | ROS production, apoptosis |

| Study B | HT29 (Colon) | 193.18 | Cell cycle arrest in G2-M phase |

| Study C | HFF (Fibroblast) | >500 | Low cytotoxicity |

3. Antimicrobial Activity

Pyridazine derivatives have also been reported to exhibit antimicrobial properties against various bacteria and fungi. The presence of the carboxylic acid moiety is believed to enhance the interaction with microbial membranes, leading to increased biocidal activity .

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thus preventing oxidative damage.

- Apoptotic Pathways : Induction of apoptosis in cancer cells involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

- Membrane Disruption : The interaction with microbial membranes can disrupt cellular integrity, leading to cell lysis and death.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various pyridazine derivatives using DPPH assays. Results indicated that compounds similar to this compound displayed effective scavenging activity comparable to standard antioxidants like vitamin C .

Case Study 2: Cancer Cell Line Studies

In a comparative study on the cytotoxic effects of pyridazine derivatives against melanoma cells (A375), it was found that certain derivatives significantly inhibited cell viability at low concentrations (IC50 = 7.23 µM), suggesting potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

5,6-diphenylpyridazine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-17(22)14-13(11-7-3-1-4-8-11)15(12-9-5-2-6-10-12)19-20-16(14)18(23)24/h1-10H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTMAZPALCADHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423356 | |

| Record name | 5,6-diphenyl-3,4-pyridazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253144-69-3 | |

| Record name | 5,6-diphenyl-3,4-pyridazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.